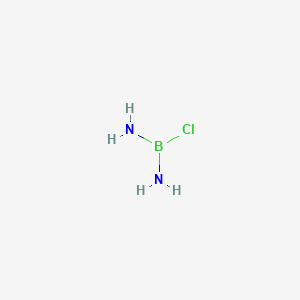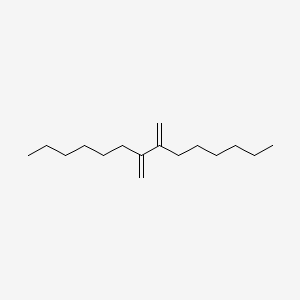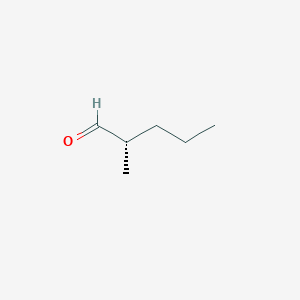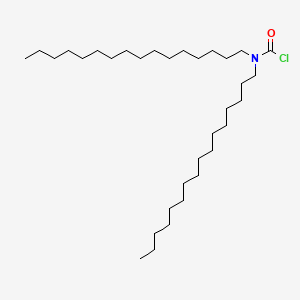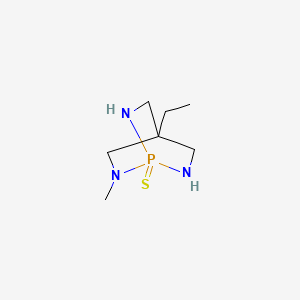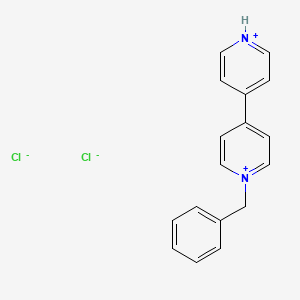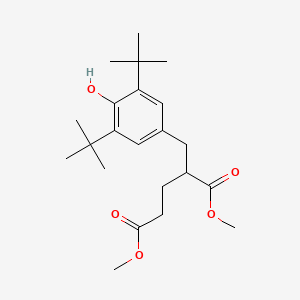![molecular formula C12H14O2 B14420798 Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- CAS No. 80251-97-4](/img/structure/B14420798.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1,3,5-triene-7-propanal, 3-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the consistent production of high-quality Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions can occur under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biochemical pathways and as a probe to investigate the interactions between biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic structure but lacks the propanal and methoxy functional groups.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: This compound has a carboxylic acid group instead of the propanal group.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: This compound has a methyl ester group instead of the propanal group.
Uniqueness
Bicyclo[420]octa-1,3,5-triene-7-propanal, 3-methoxy- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
80251-97-4 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(3-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-14-11-4-5-12-9(3-2-6-13)7-10(12)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Clave InChI |
MHDVNPVTZBMALU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(C2)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
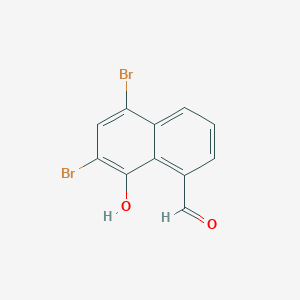
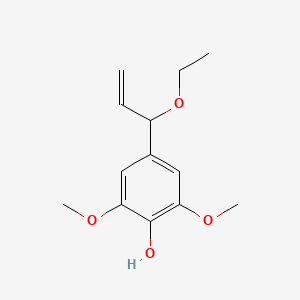
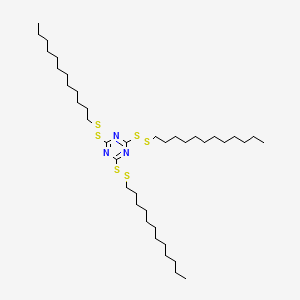
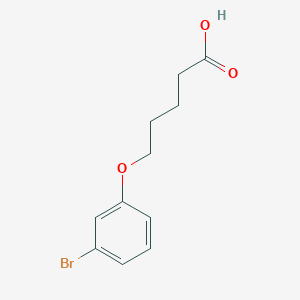
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
